molecular formula C17H25NO B4187170 N-(1-benzylpropyl)cyclohexanecarboxamide

N-(1-benzylpropyl)cyclohexanecarboxamide

Cat. No. B4187170
M. Wt: 259.4 g/mol
InChI Key: CJVSMQUQSJMRCR-UHFFFAOYSA-N
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Description

N-(1-benzylpropyl)cyclohexanecarboxamide, also known as BTCP, is a chemical compound that belongs to the family of psychoactive drugs. This compound has been studied extensively due to its potential therapeutic applications in the field of neuroscience. The purpose of

Mechanism of Action

The mechanism of action of N-(1-benzylpropyl)cyclohexanecarboxamide involves the modulation of various neurotransmitter systems in the brain. This compound has been shown to interact with the dopamine, serotonin, and norepinephrine systems, which are involved in the regulation of mood, anxiety, and pain perception. Additionally, N-(1-benzylpropyl)cyclohexanecarboxamide has been shown to interact with the GABAergic system, which is involved in the regulation of anxiety and sedation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1-benzylpropyl)cyclohexanecarboxamide are complex and depend on the dosage and route of administration. This compound has been shown to have analgesic, anesthetic, antidepressant, and antipsychotic effects, which are mediated through its interactions with various neurotransmitter systems in the brain. Additionally, N-(1-benzylpropyl)cyclohexanecarboxamide has been shown to have sedative and hypnotic effects, which make it a potential candidate for the treatment of insomnia.

Advantages and Limitations for Lab Experiments

N-(1-benzylpropyl)cyclohexanecarboxamide has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, which makes it readily available for research purposes. Additionally, N-(1-benzylpropyl)cyclohexanecarboxamide has been shown to have a wide range of pharmacological effects, which make it a versatile tool for studying various neurological processes.
However, there are also limitations to the use of N-(1-benzylpropyl)cyclohexanecarboxamide in lab experiments. This compound has been shown to have potential side effects, such as respiratory depression and cardiovascular effects, which can limit its use in certain experimental conditions. Additionally, the precise mechanism of action of N-(1-benzylpropyl)cyclohexanecarboxamide is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of N-(1-benzylpropyl)cyclohexanecarboxamide. One potential direction is the development of more selective compounds that target specific neurotransmitter systems in the brain. This could lead to the development of more effective and safer treatments for various neurological disorders. Additionally, the study of N-(1-benzylpropyl)cyclohexanecarboxamide could provide insights into the mechanisms underlying the regulation of mood, anxiety, and pain perception, which could have broader implications for the field of neuroscience.

Scientific Research Applications

N-(1-benzylpropyl)cyclohexanecarboxamide has been studied extensively for its potential therapeutic applications in the field of neuroscience. This compound has been shown to have analgesic and anesthetic properties, which make it a potential candidate for the treatment of pain and anxiety disorders. Additionally, N-(1-benzylpropyl)cyclohexanecarboxamide has been shown to have antidepressant and antipsychotic effects, which make it a potential candidate for the treatment of mood disorders and schizophrenia.

properties

IUPAC Name

N-(1-phenylbutan-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c1-2-16(13-14-9-5-3-6-10-14)18-17(19)15-11-7-4-8-12-15/h3,5-6,9-10,15-16H,2,4,7-8,11-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVSMQUQSJMRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)NC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196927
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1-benzylpropyl)cyclohexanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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